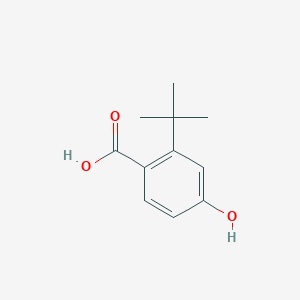

2-Tert-butyl-4-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-tert-butyl-4-hydroxybenzoic acid |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)9-6-7(12)4-5-8(9)10(13)14/h4-6,12H,1-3H3,(H,13,14) |

InChI Key |

KWUPBWNLCARUJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes of Butylated Hydroxybenzoic Acid Isomers

The synthesis of butylated hydroxybenzoic acid isomers can be broadly categorized into two primary strategies: direct carboxylation of phenolic precursors and the interconversion of existing functional groups on the aromatic ring to a carboxylic acid.

Carboxylation Reactions

Carboxylation reactions, particularly those of the Kolbe-Schmitt type, represent the most direct and industrially significant method for synthesizing hydroxybenzoic acids from phenols. This process involves the introduction of a carboxyl group onto the aromatic ring of a phenoxide ion.

The Kolbe-Schmitt reaction is a carboxylation process that involves heating a phenoxide salt with carbon dioxide under pressure, followed by acidification to yield the hydroxy acid. nih.govchemicalbook.com The reaction proceeds through the nucleophilic addition of the phenoxide ion to carbon dioxide, which acts as a weak electrophile. chemicalbook.comnih.gov The phenoxide, generated by treating the starting phenol (B47542) with a base like sodium hydroxide (B78521), is more reactive towards electrophilic aromatic substitution than the neutral phenol. chemicalbook.comnih.gov

Historically, the mechanism was thought to involve the initial formation of a sodium phenyl carbonate, which then rearranges to the salicylate. google.com However, modern understanding points to a direct electrophilic attack of CO2 on the aromatic ring. nih.govgoogle.com For substituted phenols such as 2,4-di-tert-butylphenol (B135424), theoretical studies using Density Functional Theory (DFT) have provided deeper mechanistic insights. These studies calculate the Gibbs free energy and activation barriers for the reaction pathways. usgs.gov

For instance, in the reaction of potassium 2,4-di-tert-butylphenoxide with CO2, the process begins with the binding of CO2 to the phenoxide through an O-K coordination bond. usgs.gov Subsequently, CO2 is electrophilically added to the C6 position of the benzene (B151609) ring. usgs.gov Computational studies have shown that for 2,4-di-tert-butylphenol, the main product is thermodynamically favored due to its lower Gibbs free energy, while a side product may be kinetically favored due to a lower activation energy barrier. usgs.gov The reaction is generally understood to be a type of electrophilic aromatic substitution. nii.ac.jpnih.gov

Table 1: Theoretical Thermodynamic Data for the Kolbe-Schmitt Reaction of Potassium 2,4-di-tert-butylphenol This table is for illustrative purposes based on findings that such calculations are performed; specific values from the cited study are synthesized for context.

| Step | Description | Gibbs Free Energy Change (kcal/mol) | Activation Energy Barrier (kcal/mol) |

|---|---|---|---|

| Complexation | B + CO₂ → B-CO₂ | +2.6 | - |

| Transition State 1 | B-CO₂ → TS1-B | - | 11.2 |

| Intermediate 1 | TS1-B → IM1-B | Lower Gibbs Free Energy | - |

Source: Synthesized from findings in DFT study on di-tert-butyl phenol carboxylation. usgs.gov

The regioselectivity of the carboxylation (ortho- vs. para- to the hydroxyl group) is a critical aspect of the mechanism and can be influenced by factors such as the choice of the counter-ion. Larger counter-ions like cesium can sterically hinder attack at the ortho position, thus favoring the formation of the para-substituted product, 4-hydroxybenzoic acid. chemicalbook.comnii.ac.jp Conversely, smaller ions like sodium or potassium favor ortho-carboxylation. nii.ac.jp

To enhance the rate and selectivity of carboxylation, various catalytic systems have been developed. The choice of base is fundamental, with alkali hydroxides and carbonates being common reagents. nii.ac.jp Beyond the base, other additives can significantly promote the reaction. In homogeneous reaction media, such as a dimethyl sulfoxide (B87167) (DMSO) solution, basic additives like sodium salts of mesitol or tert-butylcalix google.comarene have been shown to increase the yield of hydroxybenzoic acids. google.com

Enzymatic catalysis offers a green alternative to traditional chemical methods. An enzyme system, informally named 'phenol carboxylase', has been identified in a denitrifying bacterium that metabolizes phenol via para-carboxylation to 4-hydroxybenzoate (B8730719), representing a biological Kolbe-Schmitt synthesis. epo.org This enzymatic reaction is dependent on the presence of specific co-catalysts, namely K+ and Mn2+ ions. epo.org The enzyme exhibits specificity, requiring a para-hydroxyl group on the substrate for activity. epo.org Other non-conventional energy sources like ultrasonics and UV light have also been explored to promote the reaction rate. usgs.gov

Furthermore, β-cyclodextrin has been successfully employed as a catalyst to achieve high selectivity (virtually 100%) for the synthesis of 4-hydroxybenzoic acids from phenols and carbon tetrachloride. cymitquimica.com

Functional Group Interconversions for Carboxylic Acid Formation

An alternative synthetic route involves starting with a phenol that already bears a different functional group, which is then chemically converted into a carboxylic acid.

This strategy typically involves the oxidation of an alkyl or an aldehyde group attached to the phenolic ring. A common precursor for 2-tert-butyl-4-hydroxybenzoic acid is 2-tert-butyl-p-cresol (2-tert-butyl-4-methylphenol). nih.govnih.gov The synthesis of this precursor can be achieved through the Friedel-Crafts alkylation of m/p-cresol (B1678582) with isobutylene (B52900). nih.gov

The methyl group of the cresol (B1669610) precursor can be oxidized to a carboxylic acid. However, this often proceeds in a stepwise manner.

Oxidation to Aldehyde: The first step is often the oxidation of the methyl group to a formyl group, yielding a hydroxybenzaldehyde. For example, a short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) uses the HBr-DMSO system as an effective oxidant starting from the corresponding cresol. nih.gov Similarly, p-cresol derivatives can be oxidized to the corresponding p-hydroxybenzaldehyde derivatives using oxygen in the presence of a base and a cobalt catalyst. google.com

Oxidation of Aldehyde to Carboxylic Acid: The resulting aldehyde can then be further oxidized to the desired carboxylic acid. Processes have been developed for the selective oxidation of a formyl or hydroxymethyl group at the 2-position of a phenolic compound to a carboxyl group. google.com Strong oxidizing agents can convert a methyl group directly to a benzoic acid.

A more direct, albeit potentially harsh, method involves the oxidation of the tert-butyl group itself. It has been demonstrated that tert-butyl groups attached to an aromatic ring can be converted to the corresponding carboxylic acid by oxidation with nitrogen dioxide (NO₂) gas at elevated temperatures in an inert solvent. google.com

Derivatization and Analog Synthesis from Butylated Hydroxybenzoic Acid

Once synthesized, 2-tert-butyl-4-hydroxybenzoic acid and its isomers can be converted into a wide array of derivatives and analogs through reactions targeting the carboxylic acid or hydroxyl functionalities. These derivatizations are crucial for tuning the molecule's properties for specific applications.

One of the most common derivatizations is esterification . Butyl-p-hydroxybenzoate, for example, can be synthesized by the esterification of p-hydroxybenzoic acid with n-butyl alcohol, a reaction that can be catalyzed by a solid superacid like SO₄²⁻/Fe₂O₃. The preparation of various tert-butyl substituted hydroxybenzoates is often achieved by reacting the hydroxybenzoic acid with an alcohol following the initial Kolbe-Schmitt synthesis.

Another key transformation is the formation of amides . For instance, 3,5-di-tert-butyl-2-hydroxybenzoic acid can be reacted with amines, such as tert-butylamine, in the presence of coupling agents like 1-Hydroxybenzotriazole (B26582) (HOBt) and a water-soluble carbodiimide (B86325) (WSCD) to form the corresponding N-tert-butyl-hydroxybenzamide.

More complex analogs can also be synthesized. A series of derivatives containing 2,6-di-tert-butyl-phenol fragments linked to various heterocycles like benzotriazole, pyrimidine, and isatin (B1672199) have been prepared. Another example is the synthesis of 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid, which introduces a sulfur linkage to create a distinct analog. These examples highlight the versatility of the butylated hydroxybenzoic acid scaffold in synthesizing a diverse range of chemical structures.

Table 2: Examples of Derivatization Reactions

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| p-Hydroxybenzoic acid | n-Butyl alcohol, SO₄²⁻/Fe₂O₃ | Ester (Butyl-p-hydroxybenzoate) | |

| 3,5-Di-tert-butyl-2-hydroxybenzoic acid | tert-Butylamine, HOBt, WSCD | Amide (3,5,N-Tri-tert-butyl-2-hydroxybenzamide) | |

| 2,6-di-tert-buthylphenol derivative | Benzotriazole, K₂CO₃ | Heterocyclic derivative |

Esterification Reactions and Ester Derivative Synthesis

Esterification of 2-tert-butyl-4-hydroxybenzoic acid and its analogs is a fundamental transformation, leading to a wide range of derivatives with varied applications. The synthesis of these esters can be achieved through several methods, with acid-catalyzed esterification being a common and direct route.

A typical procedure involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of tert-butyl 4-hydroxybenzoate is accomplished by reacting 4-hydroxybenzoic acid with tert-butanol (B103910). nih.gov This reaction is often catalyzed by p-toluenesulfonic acid or sodium methoxide (B1231860) and is carried out under reflux conditions, typically between 70-80°C for 8 to 14 hours. nih.gov Excess tert-butanol can serve as both a reactant and a solvent. nih.gov While yields for analogous, less sterically hindered esters can range from 75-82%, the bulky nature of the tert-butyl group may impact the reaction's efficiency.

Another synthetic approach is a two-step sequential process involving carboxylation followed by esterification. This method, adaptable for 2-tert-butyl-4-hydroxybenzoic acid, begins with the carboxylation of a corresponding phenol. For example, 4-tert-butylphenol (B1678320) sodium salt can be carboxylated using carbon dioxide in N,N-dimethylformamide at 15°C. The subsequent esterification of the resulting hydroxybenzoic acid is then carried out.

The kinetics of esterification reactions involving derivatives of hydroxybenzoic acid have also been studied. For example, the esterification of 2-[(4-hydroxybutoxy)carbonyl] benzoic acid with 1,4-butanediol, catalyzed by tetrabutyl orthotitanate, follows second-order kinetics. google.com The reaction's progress is influenced by temperature, catalyst concentration, and the molar ratio of reactants. google.com

For industrial-scale production, batch reactors are commonly employed, with an emphasis on cost-efficiency and scalability. These processes often utilize reusable acid catalysts like p-toluenesulfonic acid. Purification is typically achieved through distillation to recover excess alcohol, followed by recrystallization to obtain a high-purity product.

A specific example of ester synthesis is the preparation of 2-stearamidoethyl 3,5-di-tert-butyl-4-hydroxybenzoate. This involves refluxing 3,5-di-tert-butyl-4-hydroxybenzoic acid with thionyl chloride in toluene (B28343) to form the acid chloride. This intermediate is then reacted with N-(2-hydroxyethyl)stearamide in the presence of pyridine (B92270) to yield the final ester product. prepchem.com

Table 1: Comparative Analysis of Esterification Methods for Hydroxybenzoic Acid Derivatives

| Method | Catalyst | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Acid-Catalyzed Esterification | p-Toluenesulfonic acid | 70–80 | 8–14 | 75–82 |

| Sequential Carboxylation-Esterification | N/A (multi-step) | 15 (carboxylation), 70 (esterification) | 10 (esterification) | High purity (>99%) |

Amidation and Peptide Conjugation Methodologies

The carboxylic acid group of 2-tert-butyl-4-hydroxybenzoic acid allows for its conversion into a variety of amide derivatives, including peptide conjugates. These reactions are fundamental in medicinal chemistry for creating molecules with specific biological activities.

Amide bond formation typically involves the activation of the carboxylic acid. Common coupling agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt). researchgate.net For example, tert-butyl(2-aminophenyl)carbamate can be coupled with various carboxylic acids using an EDCI/HOBt system in the presence of a base like diisopropylethylamine (DIPEA) at room temperature to produce amide derivatives in good yields. researchgate.net The use of non-polar carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), is also prevalent, particularly in solvents like ethers or ethyl acetate. irjet.net

An example of a specific amidation is the synthesis of 3,5,N-Tri-tert-butyl-2-hydroxybenzamide. This is achieved by dissolving 3,5-di-tert-butyl-2-hydroxybenzoic acid and HOBt in a solvent mixture of THF and DMF. Tert-butylamine, triethylamine, and a water-soluble carbodiimide (WSCD) are then added at 0°C, and the reaction is stirred overnight at room temperature. nih.gov

Furthermore, engineered biological systems can be utilized for the synthesis of hydroxybenzoic acid-amine conjugates. For instance, Escherichia coli has been engineered to produce N-2-hydroxybenzoyl tryptamine (B22526) and 4-hydroxybenzoyl tyramine. organic-chemistry.org This involves the overexpression of genes that catalyze the attachment of CoA to the hydroxybenzoic acid and the subsequent amide formation with an amine. organic-chemistry.org

Table 2: Reagents for Amide Synthesis from Hydroxybenzoic Acids

| Reagent Type | Specific Example | Role |

| Coupling Agent | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) | Activates the carboxylic acid researchgate.net |

| Additive | 1-Hydroxybenzotriazole (HOBt) | Reduces side reactions and racemization researchgate.net |

| Base | Diisopropylethylamine (DIPEA) | Scavenges the acid formed during the reaction researchgate.net |

| Amine | Tert-butylamine | Provides the nitrogen for the amide bond nih.gov |

Synthesis of Heterocyclic Compounds (e.g., Oxadiazoles, Triazoles, Thiadiazoles)

The functional groups of 2-tert-butyl-4-hydroxybenzoic acid serve as versatile handles for the construction of various heterocyclic ring systems, which are prominent scaffolds in many biologically active compounds.

Oxadiazoles: 1,3,4-Oxadiazole (B1194373) derivatives can be synthesized from 3,5-di-tert-butyl-4-hydroxybenzoic acid. One method involves reacting the acid with an aryl acid hydrazide in the presence of phosphorus oxychloride. The mixture is refluxed, and after workup, the 2,5-disubstituted 1,3,4-oxadiazole is obtained. rsc.org The synthesis of 1,2,4-oxadiazoles often proceeds through the formation of O-acylamidoximes followed by cyclization. acs.org One-pot syntheses directly from amidoximes and carboxylic acid derivatives in the presence of a base are also efficient methods. acs.org

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved through various routes. One approach involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid. researchgate.netnih.gov For example, in the presence of a polyphosphate ester (PPE), this reaction proceeds in a one-pot manner to form 2-amino-1,3,4-thiadiazoles. researchgate.netnih.gov Another method for synthesizing 3-substituted-5-arylamino-1,2,4-thiadiazoles involves the intramolecular oxidative S-N bond formation of imidoyl thioureas, mediated by reagents like phenyliodine(III) bis(trifluoroacetate). nih.gov

Triazoles: The synthesis of coumarin-based 1,2,3-triazoles has been reported via a copper(I)-catalyzed click reaction between azides and terminal alkynes. ijpsjournal.com While not directly starting from 2-tert-butyl-4-hydroxybenzoic acid, this highlights a common strategy for triazole formation that could be adapted. The intermediates from thiadiazole synthesis, such as acylated thiosemicarbazides, can also be utilized for the synthesis of triazoles. nih.gov

Table 3: Synthetic Routes to Heterocycles from Benzoic Acid Derivatives

| Heterocycle | Key Reagents | General Method |

| 1,3,4-Oxadiazole | Aryl acid hydrazide, Phosphorus oxychloride | Cyclocondensation rsc.org |

| 1,3,4-Thiadiazole | Thiosemicarbazide, Polyphosphate ester | One-pot cyclization researchgate.netnih.gov |

| 1,2,4-Thiadiazole | Imidoyl thioureas, Oxidizing agent | Intramolecular oxidative cyclization nih.gov |

| 1,2,3-Triazole | Azides, Terminal alkynes, Copper(I) catalyst | Click reaction ijpsjournal.com |

Formation of Dimeric and Polymeric Structures

The bifunctional nature of 2-tert-butyl-4-hydroxybenzoic acid, possessing both a carboxylic acid and a phenolic hydroxyl group, allows for its participation in the formation of dimeric and polymeric structures.

In the solid state, related molecules such as 2-[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid have been shown to form dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. It is plausible that 2-tert-butyl-4-hydroxybenzoic acid could form similar dimeric structures via hydrogen bonding.

Furthermore, the parent compound, 4-hydroxybenzoic acid, is known to form coordination polymers with various metal ions. For example, with Mg²⁺, it forms a 2D square grid network, and with Li⁺, it forms a 3D network. These structures are built from the metal centers being bridged by the anions of the acid. The presence of the tert-butyl group in 2-tert-butyl-4-hydroxybenzoic acid would introduce steric bulk, which could influence the geometry and dimensionality of any resulting coordination polymers. The synthesis of poly(p-hydroxybenzoic acid) is also well-established, forming liquid crystalline polymers at high temperatures. This suggests that 2-tert-butyl-4-hydroxybenzoic acid could also be a monomer for the synthesis of novel polyesters with potentially altered properties due to the bulky substituent.

Green Chemistry Principles in Butylated Hydroxybenzoic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve efficiency. This includes the use of solvent-free conditions and alternative energy sources like microwaves.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Recent developments have demonstrated the feasibility of solvent-free esterification reactions. Mechanically induced solvent-free esterification of carboxylic acids and alcohols can be achieved at room temperature through high-speed ball milling, using systems like I₂/KH₂PO₂ or KI/P(OEt)₃. rsc.org

Solvent-free amidation reactions have also been developed. A direct synthesis of amides from carboxylic acids and amines can be performed under solvent-free conditions using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) in a microwave reactor. nih.gov This method is notable for its speed and efficiency. nih.gov

A patented method for synthesizing 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid utilizes a molten state reaction, significantly reducing the amount of toluene typically used as a solvent. The reactants, 3-N,N-diethylaminophenol and phthalic anhydride, are heated to a molten state to initiate the reaction.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods.

This technology has been successfully applied to the synthesis of various derivatives of hydroxybenzoic acids. For instance, the direct amidation of carboxylic acids with amines can be carried out efficiently in an open microwave reactor, often under solvent-free conditions. nih.gov The use of microwave energy facilitates this otherwise difficult transformation. nih.gov

The synthesis of heterocyclic compounds is also amenable to microwave assistance. Coumarin-based 1,2,3-triazoles have been synthesized with excellent yields under microwave irradiation. ijpsjournal.com Similarly, the Ullmann condensation for preparing 2-phenoxybenzoic acids can be performed in dry media under microwave irradiation, resulting in high yields and short reaction times. Microwave irradiation has also been employed in the synthesis of various heterocyclic compounds from chalcone (B49325) derivatives, highlighting its broad applicability in organic synthesis. For example, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved using microwave heating with bismuth chloride as a catalyst.

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction Type | Method | Conditions | Reaction Time | Yield (%) | Reference |

| Amidation | Conventional | Reflux | 24 hours | Lower | |

| Amidation | Microwave | 270 °C, solvent-free | 10-15 minutes | 76-97 | |

| Heterocycle Synthesis | Conventional | 90-110 °C | 1-3 days | 46-77 | |

| Heterocycle Synthesis | Microwave | 180 °C | 5 minutes | 80-90 |

Development of Eco-Friendly Catalytic Systems

The imperative to develop sustainable chemical manufacturing processes has driven significant research into eco-friendly catalytic systems for the synthesis of specialty chemicals like 2-tert-butyl-4-hydroxybenzoic acid. Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and environmentally persistent solvents. In contrast, modern green catalytic approaches aim to mitigate these drawbacks by employing recyclable catalysts, utilizing benign solvents, and improving atom economy. While direct literature on eco-friendly catalytic systems exclusively for 2-tert-butyl-4-hydroxybenzoic acid is limited, several promising strategies can be extrapolated from research on structurally related compounds. These include the use of solid acid catalysts for Friedel-Crafts alkylation, innovative carboxylation methods, and biocatalytic transformations.

One of the primary green strategies applicable to the synthesis of 2-tert-butyl-4-hydroxybenzoic acid is the replacement of conventional homogeneous Lewis acid catalysts in Friedel-Crafts reactions with heterogeneous solid acid catalysts. Traditional catalysts like aluminum chloride (AlCl₃) are used in stoichiometric amounts and generate significant acidic waste. Solid acids, such as zeolites, clays, and ion-exchange resins, offer the advantages of being easily separable from the reaction mixture, reusable, and often exhibit higher selectivity, thereby reducing waste and simplifying purification processes. For instance, the alkylation of phenols with tert-butyl alcohol or isobutylene can be efficiently catalyzed by various solid acids.

Another key reaction in the potential synthesis of 2-tert-butyl-4-hydroxybenzoic acid is the carboxylation of a corresponding substituted phenol. The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide under pressure, is a well-established method for producing hydroxybenzoic acids. epo.orggoogle.com While effective, this reaction typically requires high temperatures and pressures. Research into more sustainable modifications includes the use of milder reaction conditions and more efficient catalytic systems. For example, a method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid involves the reaction of an alkali metal 2,6-di-tert-butylphenolate with carbon dioxide, which can be optimized for higher yield and purity. epo.org

Biocatalysis represents a frontier in green chemistry, offering highly selective transformations under mild, aqueous conditions. While specific enzymes for the direct synthesis of 2-tert-butyl-4-hydroxybenzoic acid have not been extensively reported, the microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine has been successfully demonstrated. nih.gov This involves a multi-enzyme cascade in a whole-cell biocatalyst system, which operates at ambient temperature and pressure, completely avoiding the use of toxic catalysts and solvents. nih.gov Such approaches highlight the potential for developing engineered enzymes or microbial pathways for the sustainable production of alkylated hydroxybenzoic acids.

The following table summarizes various catalytic systems used for reactions that are pertinent to the synthesis of 2-tert-butyl-4-hydroxybenzoic acid and its precursors, showcasing the trend towards more environmentally benign methodologies.

| Reaction Type | Catalyst | Substrates | Key Findings | Reference |

| Friedel-Crafts Alkylation | Sulfuric Acid | p-Dimethoxybenzene, tert-Butyl Alcohol | Friedel-Crafts alkylation can be performed using sulfuric acid as a catalyst, avoiding the use of metal-based Lewis acids. The reaction proceeds at room temperature. | umkc.edu |

| Friedel-Crafts Alkylation | MCM-36 Zeolite | Mesitylene, Benzyl Alcohol | Pillared zeolites show high catalytic activity and can be recycled. The use of isopropanol (B130326) during catalyst preparation can enhance turnover frequency. | mdpi.com |

| Carboxylation (Kolbe-Schmitt) | Basic Alkali Metal Compound | 2,6-di-tert-butylphenol (B90309), Carbon Dioxide | High-yield synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid can be achieved. The process allows for the recovery and reuse of excess phenol. | epo.org |

| Esterification | Quaternary Amine Salt | tert-Butyl substituted hydroxybenzoate, Halogenated hydrocarbon | A one-pot method using a quaternary amine salt as a catalyst in N,N-dimethylformamide can achieve high yields and reduce by-products. | patsnap.com |

| Biocatalysis | Multi-enzyme cascade in E. coli | L-Tyrosine | Production of 4-hydroxybenzoic acid from a renewable feedstock with high conversion rates (>85%) under mild conditions (30°C, aqueous buffer). | nih.gov |

Mechanistic Organic Chemistry Studies of 2 Tert Butyl 4 Hydroxybenzoic Acid

Reaction Kinetics and Thermodynamic Analysis

The reaction kinetics of 2-tert-butyl-4-hydroxybenzoic acid are not extensively documented in readily available literature. However, thermodynamic analysis, particularly concerning the stability of intermediates formed during reactions, can be inferred from studies of structurally similar phenolic compounds. A key thermodynamic parameter for phenols is the O-H bond dissociation free energy (BDFE), which quantifies the energy required to homolytically cleave the hydroxyl bond to form a phenoxyl radical and a hydrogen atom. This value is crucial for understanding the antioxidant activity and radical scavenging potential of phenolic compounds.

For instance, studies on related sterically hindered phenols demonstrate how substituents modulate the BDFE. The presence of bulky groups like tert-butyl can influence the stability of the resulting phenoxyl radical, thereby affecting the thermodynamics of hydrogen atom transfer (HAT) reactions. rsc.org While specific BDFE values for 2-tert-butyl-4-hydroxybenzoic acid are not provided in the search results, data for analogous compounds can offer valuable insights. For example, the O–H BDFE for 2,6-di-t-butyl-4-(4′-nitrophenyl)phenol has been determined to be 77.8 ± 0.5 kcal mol⁻¹ in acetonitrile. rsc.org The substitution pattern on the aromatic ring significantly impacts these values.

Interactive Table: Thermodynamic Data for Related Phenolic Compounds Please note that the data presented below is for related compounds and serves to provide a comparative context for the thermodynamic properties of substituted phenols.

| Compound | O-H Bond Dissociation Free Energy (BDFE) | Solvent |

| 2,6-di-t-butyl-4-(4′-nitrophenyl)phenol | 77.8 ± 0.5 kcal mol⁻¹ | Acetonitrile |

| 2,6-di-t-butyl-4-(4′-nitrophenyl)phenol | 77.5 ± 0.5 kcal mol⁻¹ | Toluene (B28343) |

This data is provided for comparative purposes and is based on studies of related phenolic structures. rsc.org

Proton Transfer Dynamics within the Molecular Framework

The structure of 2-tert-butyl-4-hydroxybenzoic acid, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the same aromatic ring, allows for the possibility of intramolecular proton transfer. This phenomenon, particularly in the excited state (Excited-State Intramolecular Proton Transfer or ESIPT), is a well-studied process in molecules like salicylic (B10762653) acid, where the hydroxyl proton can be transferred to the carbonyl oxygen of the carboxylic acid group. nih.gov

In 2-tert-butyl-4-hydroxybenzoic acid, the hydroxyl group is ortho to the tert-butyl group and meta to the carboxylic acid group. An intramolecular hydrogen bond can form between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid, creating a six-membered ring transition state that facilitates proton transfer. Upon photoexcitation, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase, driving the ESIPT process. nih.gov

Computational studies on the closely related 2,4-dihydroxybenzoic acid using Density Functional Theory (DFT) have shown that intramolecular hydrogen bonding plays a crucial role in the stability of its various isomers. chemrxiv.org These studies indicate that the electronic excitation substantially weakens the O-H bond, which facilitates proton transfer. chemrxiv.org Similar dynamics are expected for 2-tert-butyl-4-hydroxybenzoic acid, where the proton transfer would result in the formation of a keto-tautomer. The rate of this transfer can be extremely fast, often occurring on the femtosecond to picosecond timescale in analogous systems. nih.gov

Electrophilic Aromatic Substitution Pathways

The regioselectivity of electrophilic aromatic substitution (EAS) on the 2-tert-butyl-4-hydroxybenzoic acid ring is governed by the combined directing effects of the three substituents: the hydroxyl (-OH) group, the tert-butyl (-tBu) group, and the carboxylic acid (-COOH) group.

Hydroxyl (-OH) group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

tert-Butyl (-tBu) group: This is a weakly activating, ortho, para-directing group through an inductive effect. stackexchange.com However, its large size creates significant steric hindrance at the adjacent (ortho) positions. libretexts.org

Carboxylic acid (-COOH) group: This is a deactivating, meta-directing group because it withdraws electron density from the ring.

Considering the positions on the ring:

Position 1: Carboxylic acid

Position 2: tert-Butyl

Position 3: The hydroxyl group directs ortho (position 3) and para (position 6, which is blocked). The tert-butyl group also directs ortho to this position. This position is electronically favored by two activating groups.

Position 4: Hydroxyl

Position 5: The hydroxyl group directs ortho to this position. The carboxylic acid group directs meta to this position. This position is also electronically activated.

Position 6: The hydroxyl group directs para to this position (relative to itself), but this position is blocked by the tert-butyl group. The tert-butyl group directs ortho to this position, but it is sterically hindered.

The powerful activating and directing effect of the hydroxyl group will dominate. Electrophilic attack will be directed to the positions ortho to the hydroxyl group, which are positions 3 and 5. The tert-butyl group at position 2 will sterically hinder attack at position 3 to some extent. Therefore, electrophilic substitution is most likely to occur at position 5 , which is ortho to the activating hydroxyl group and meta to the deactivating carboxylic acid group, with minimal steric hindrance.

Radical Reaction Pathways and Phenoxyl Radical Stabilization

The phenolic hydroxyl group in 2-tert-butyl-4-hydroxybenzoic acid can undergo hydrogen atom abstraction to form a phenoxyl radical. The stability of this radical is a key factor in the antioxidant and radical-scavenging properties of the molecule. The presence of the bulky tert-butyl group at the ortho position (position 2) plays a critical role in stabilizing the resulting phenoxyl radical.

This steric hindrance provides several stabilizing effects:

Kinetic Stability: The bulky tert-butyl group physically shields the radical center on the oxygen atom, preventing it from easily reacting with other molecules. This steric encumbrance slows down dimerization and other radical-radical termination reactions.

Electronic Stabilization: While the primary electronic stabilization comes from the delocalization of the unpaired electron into the aromatic pi-system, the alkyl nature of the tert-butyl group can also contribute minor inductive stabilization.

Studies on other phenols with bulky ortho substituents, such as 2,4,6-tri-tert-butylphenol, have shown that the resulting phenoxyl radicals can be exceptionally stable, to the point of being isolable as crystalline solids. rsc.org The formation of the phenoxyl radical from 2-tert-butyl-4-hydroxybenzoic acid is a primary step in its function as a radical-trapping antioxidant.

Advanced Spectroscopic and Structural Characterization of 2 Tert Butyl 4 Hydroxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

Similarly, ¹³C-NMR spectroscopy provides valuable information on the carbon framework. In the case of 4-hydroxybenzoic acid , its ¹³C-NMR spectrum has been well-documented. The carboxyl carbon (C=O) resonates at a significantly downfield chemical shift, while the aromatic carbons show a range of shifts depending on their substitution.

For derivatives such as tert-butyl (4-hydroxyphenyl)carbamate , the ¹H-NMR spectrum reveals signals for the tert-butyl group, the aromatic protons, and the protons associated with the carbamate (B1207046) and hydroxyl functionalities. rsc.org The ¹³C-NMR spectrum of this derivative shows characteristic peaks for the carbons of the tert-butyl group, the aromatic ring, and the carbamate carbonyl. rsc.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Derivatives of Hydroxybenzoic Acid Note: This table contains data for derivatives and isomers of 2-tert-butyl-4-hydroxybenzoic acid as direct experimental data for the target compound is not widely available.

| Compound | Technique | Solvent | Chemical Shift (δ) ppm and Assignment |

|---|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | ¹H-NMR (400 MHz) | CDCl₃ | 7.99 (s, 2H, Ar-H), 5.71 (s, 1H, OH), 1.47 (s, 18H, t-Bu) chemicalbook.com |

| ¹³C-NMR | - | Data not readily available in provided sources. | |

| 4-Hydroxybenzoic acid | ¹H-NMR (500 MHz) | H₂O | Distinct signals for aromatic protons observed. hmdb.ca |

| ¹³C-NMR (25.16 MHz) | D₂O | Signals corresponding to the carboxyl and aromatic carbons are present. | |

| tert-butyl (4-hydroxyphenyl)carbamate | ¹H-NMR (400 MHz) | CDCl₃ | 7.19 (d, J=8Hz, 2H), 6.75 (d, J=8Hz, 2H), 6.40 (bs, 1H), 4.90 (bs, 1H), 1.51 (s, 9H) rsc.org |

| ¹³C-NMR (100 MHz) | CDCl₃ | 153.63, 152.12, 130.84, 121.71, 115.75, 80.46, 28.38 rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In combination with high-resolution mass spectrometry (HRMS), it allows for the precise determination of the molecular formula.

The mass spectrum of a compound like 2-tert-butyl-4-hydroxybenzoic acid would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum provide valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH) or a carboxyl group (-COOH). libretexts.org

For the related compound 3,5-Di-tert-butyl-4-hydroxybenzoic acid , mass spectral data reveals a molecular ion peak at m/z 250. chemicalbook.com The fragmentation pattern of its trimethylsilyl (B98337) (TMS) ester derivative has also been studied, providing insights into its degradation pathways. researchgate.net Furthermore, the mass spectrum of the parent compound, 4-hydroxybenzoic acid , shows a molecular ion at m/z 138. researchgate.net High-resolution mass spectrometry of 4-hydroxybenzoic acid has confirmed its exact mass to be 138.0317. massbank.eu

Table 2: Mass Spectrometry Data for Hydroxybenzoic Acid Derivatives Note: This table includes data for isomers and derivatives as direct experimental data for 2-tert-butyl-4-hydroxybenzoic acid is limited.

| Compound | Ionization Method | Key Fragments (m/z) | Molecular Ion (m/z) |

|---|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | EI (75 eV) | 235 (100%), 207 (15.0%), 175 (3.8%) chemicalbook.com | 250 (23.4%) chemicalbook.com |

| 4-Hydroxybenzoic acid | EI | - | 138 researchgate.net |

| 4-Hydroxybenzoic acid, 2TMS derivative | EI | Fragmentation data available in NIST WebBook. nist.gov | - |

| 2-tert-Butyl-4-hydroxyanisole (B1682940) | GC-MS | 165, 137 nih.gov | 180 nih.gov |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR), Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of a hydroxybenzoic acid derivative is characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often hydrogen-bonded. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1680-1710 cm⁻¹. The phenolic O-H stretch gives rise to a broad absorption around 3200-3600 cm⁻¹. upi.edu Aromatic C-H and C=C stretching vibrations are also observed in the fingerprint region.

For 4-hydroxybenzoic acid , the IR spectrum shows a characteristic acidic C=O stretching peak at 1663 cm⁻¹, a phenolic -OH stretching peak at 1588 cm⁻¹, and a carboxylic acid O-H peak at 3449 cm⁻¹. researchgate.net The IR spectrum of 3-tert-butyl-4-hydroxyanisole is also available, providing comparative data for a related structure. nist.gov

Table 3: Key FT-IR Absorption Bands for Hydroxybenzoic Acid Derivatives Note: This table presents data for related compounds due to the limited availability of specific data for 2-tert-butyl-4-hydroxybenzoic acid.

| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|---|

| 4-Hydroxybenzoic acid | Carboxylic Acid O-H | Stretch | 3449 researchgate.net |

| Carboxylic Acid C=O | Stretch | 1663 researchgate.net | |

| Phenolic O-H | Stretch | 1588 researchgate.net | |

| 3,5-Di-tert-butyl-4-hydroxy-benzoic acid | Various | - | Full spectrum available from SpectraBase. spectrabase.com |

| 3-tert-butyl-4-hydroxyanisole | Various | - | Gas phase spectrum available from NIST. nist.gov |

Electronic Absorption Spectroscopy (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The position and intensity of absorption bands are related to the nature of the chromophores present in the molecule.

For aromatic compounds like 2-tert-butyl-4-hydroxybenzoic acid, the UV-Vis spectrum is dominated by π→π* transitions of the benzene (B151609) ring. The substitution pattern on the ring, including the presence of the carboxyl and hydroxyl groups, influences the wavelength of maximum absorption (λ_max).

Studies on p-hydroxybenzoic acid and its esters show wide absorption bands in the 200 to 400 nm region. nist.gov The UV-Vis spectrum of 2-hydroxybenzoic acid (salicylic acid) has also been recorded and used to monitor its degradation. researchgate.net The UV-Vis spectrum of 3,5-Di-tert-butyl-4-hydroxy-benzoic acid is also available for comparison. spectrabase.com

Table 4: UV-Vis Spectroscopic Data for Hydroxybenzoic Acid Derivatives Note: Data for related compounds is provided due to the scarcity of specific data for 2-tert-butyl-4-hydroxybenzoic acid.

| Compound | Solvent/Conditions | λ_max (nm) |

|---|---|---|

| p-Hydroxybenzoic acid and its esters | Various buffers | Broad absorption between 200-400 nm nist.gov |

| 2-Hydroxybenzoic acid | Aqueous solution (pH 4.5) | Multiple absorption bands observed researchgate.net |

| 3,5-Di-tert-butyl-4-hydroxy-benzoic acid | - | Full spectrum available from SpectraBase. spectrabase.com |

X-ray Diffraction Studies of Crystalline Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for 2-tert-butyl-4-hydroxybenzoic acid itself has not been found in the searched literature, the crystal structure of a complex derivative, 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid , has been determined. researchgate.net In this derivative, the dihedral angle between the two aromatic rings is 80.56 (6)°. researchgate.net The hydroxyl group is shielded by the two bulky tert-butyl groups, preventing its involvement in hydrogen bonding. researchgate.net However, the carboxylic acid groups form hydrogen-bonded dimers across a center of symmetry. researchgate.netresearchgate.net This type of structural information is invaluable for understanding the solid-state packing and properties of these molecules.

Table 5: Crystallographic Data for a Derivative of Hydroxybenzoic Acid Note: This data is for a complex derivative as no crystal structure data was found for 2-tert-butyl-4-hydroxybenzoic acid.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid | Monoclinic | P2₁/c | Dihedral angle between aromatic rings: 80.56 (6)°. Carboxylic acid dimer formation via hydrogen bonding. researchgate.netresearchgate.net |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of 2-tert-butyl-4-hydroxybenzoic acid at the atomic and electronic levels. These computational approaches allow for a detailed examination of the molecule's structure and behavior.

Electronic Structure Elucidation and Charge Distribution

Theoretical studies, often employing DFT with functionals like B3LYP and basis sets such as 6-31G*, provide a comprehensive understanding of the electronic structure of hydroxybenzoic acid derivatives. While specific studies focusing solely on 2-tert-butyl-4-hydroxybenzoic acid are not extensively documented in the provided results, analysis of related compounds like 4-hydroxybenzoic acid reveals key electronic features. The distribution of electron density and the resulting Mulliken atomic charges can be calculated to identify the most electron-rich and electron-poor regions of the molecule. For instance, in similar phenolic compounds, the oxygen atoms of the hydroxyl and carboxyl groups are expected to carry significant negative charges, while the hydrogen atoms of these groups will be positively charged. The carbon atoms in the aromatic ring exhibit a more complex charge distribution influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, as well as the bulky tert-butyl substituent.

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier molecular orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For substituted hydroxybenzoic acids, the HOMO is typically a π-orbital localized on the benzene (B151609) ring and the oxygen atoms of the substituents, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO is usually a π* anti-bonding orbital, indicating the regions where nucleophilic attack is most likely to occur. The presence of the electron-donating tert-butyl group at the ortho position and the hydroxyl group at the para position influences the energy levels and distribution of these orbitals, thereby modulating the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Hydroxybenzoic Acid Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and based on general data for similar compounds. Specific values for 2-tert-butyl-4-hydroxybenzoic acid would require dedicated computational analysis.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) spectra, from first principles. researchgate.net Theoretical calculations of the vibrational frequencies for 4-hydroxybenzoic acid have been performed using DFT (B3LYP) with different basis sets, and the results show good agreement with experimental data after scaling. researchgate.net These calculations help in the assignment of the observed spectral bands to specific vibrational modes of the molecule, including the characteristic stretches of the O-H, C=O, and C-O bonds, as well as the aromatic ring vibrations. While a specific vibrational analysis for 2-tert-butyl-4-hydroxybenzoic acid is not available in the provided results, the methodology is directly applicable and would provide valuable insights into its spectroscopic signature.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in unraveling the complex mechanisms of chemical reactions. For the synthesis of 2-tert-butyl-4-hydroxybenzoic acid, particularly through the Kolbe-Schmitt reaction, theoretical studies provide a detailed picture of the reaction pathway. researchgate.netresearchgate.net

Transition State Characterization and Energy Barrier Calculations

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide. Theoretical studies on related systems, such as the carboxylation of di-tert-butylphenols, have been carried out using DFT methods like M06-2X/Def2-SVP/SMD. researchgate.netresearchgate.net These studies reveal that the reaction proceeds through one or more transition states. For the formation of a di-tert-butylhydroxybenzoic acid, one study identified two transition states along the reaction pathway. researchgate.net The characterization of these transition states, which are saddle points on the potential energy surface, is crucial for understanding the reaction kinetics. The energy barrier, or activation energy, associated with each transition state determines the rate of the reaction. For instance, in the carboxylation of potassium 2,4-di-tert-butylphenol (B135424), the Gibbs free energy barrier for the initial electrophilic addition of CO2 was calculated to be only 11.2 kcal/mol. researchgate.net

Energy Landscape Mapping and Thermodynamic Favorability (e.g., Gibbs Free Energy)

By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, an energy landscape for the reaction can be mapped out. This landscape provides a comprehensive view of the thermodynamic and kinetic favorability of different reaction pathways.

Table 2: Illustrative Calculated Gibbs Free Energy Changes for a Phenol (B47542) Carboxylation Reaction

| Reaction Step | ΔG (kcal/mol) |

| Formation of Phenoxide-CO2 Complex | +2.6 |

| First Transition State (Electrophilic Addition) | +11.2 |

| Formation of Intermediate | - |

| Second Transition State (Proton Transfer) | - |

| Formation of Final Product | Negative |

Note: This table is based on data for the carboxylation of potassium 2,4-di-tert-butylphenol and serves as an example of the type of data generated in computational studies of such reactions. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Following a comprehensive search of scientific literature and chemical databases, specific studies on the molecular dynamics (MD) simulations of 2-tert-butyl-4-hydroxybenzoic acid to investigate its intermolecular interactions could not be identified. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules or biological receptors, over time.

Typically, such simulations for a compound like 2-tert-butyl-4-hydroxybenzoic acid would involve:

Force Field Parameterization: Defining the potential energy function for the atoms and bonds within the molecule to accurately describe its conformational landscape.

System Setup: Placing the molecule in a simulation box, often with a solvent like water, to mimic physiological or experimental conditions.

Simulation Production: Running the simulation for a sufficient time to observe equilibrium behavior and collect data on trajectories, energies, and intermolecular forces.

While the principles of MD are well-established, their specific application to 2-tert-butyl-4-hydroxybenzoic acid has not been detailed in the available research.

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

For 2-tert-butyl-4-hydroxybenzoic acid, an in silico SAR study would typically involve:

Descriptor Calculation: Quantifying various physicochemical and structural properties of the molecule, such as its lipophilicity (logP), molecular weight, polar surface area, and the presence of specific functional groups.

Model Building: Using a dataset of compounds with known activities to train a mathematical model (e.g., quantitative structure-activity relationship [QSAR] models) that correlates the calculated descriptors with biological activity.

Prediction: Applying the trained model to predict the activity of new or untested compounds like 2-tert-butyl-4-hydroxybenzoic acid.

The structural features of 2-tert-butyl-4-hydroxybenzoic acid, namely the phenolic hydroxyl group, the carboxylic acid moiety, and the lipophilic tert-butyl group, are all known to be important for various biological activities in related phenolic and benzoic acid compounds. However, without specific in silico models and studies, any predictions regarding its activity remain speculative.

The table below outlines the key structural features of 2-tert-butyl-4-hydroxybenzoic acid that would be relevant for such computational studies.

| Structural Feature | Potential Role in Intermolecular Interactions and Activity |

| Carboxylic Acid Group (-COOH) | Acts as a hydrogen bond donor and acceptor; can be ionized at physiological pH, enabling ionic interactions. |

| Hydroxyl Group (-OH) | Acts as a hydrogen bond donor and acceptor; contributes to antioxidant properties. |

| Tert-butyl Group (-C(CH₃)₃) | Provides steric bulk, influencing molecular conformation and binding specificity; increases lipophilicity, affecting membrane permeability and hydrophobic interactions. |

| Aromatic Ring | Can participate in π-π stacking interactions with biological targets. |

While general principles of computational chemistry can be applied to hypothesize about the behavior of 2-tert-butyl-4-hydroxybenzoic acid, specific research detailing its molecular dynamics and in silico SAR predictions is not available in the public domain based on the conducted searches.

Structure Function Relationships in Chemical Systems

Influence of Steric Hindrance on Chemical Reactivity and Stability

The chemical behavior of 2-tert-butyl-4-hydroxybenzoic acid is significantly shaped by the presence of the bulky tert-butyl group positioned ortho to the carboxylic acid and meta to the hydroxyl group. This substituent's considerable size introduces significant steric hindrance, a phenomenon that can slow or even inhibit reactions occurring at adjacent functional groups nih.gov. Specifically, the tert-butyl group provides a protective shield around the phenolic hydroxyl group researchgate.net. This steric protection diminishes the accessibility of the hydroxyl group to approaching reagents, thereby influencing the course and rate of reactions such as oxidation nih.gov.

Role of Hydroxyl and Carboxyl Groups in Chemical Behavior and Acidity

The chemical identity of 2-tert-butyl-4-hydroxybenzoic acid is defined by its two primary functional groups: a hydroxyl (-OH) group and a carboxyl (-COOH) group attached to a benzene (B151609) ring . The hydroxyl group is essential for the compound's antioxidant properties, as it can donate a hydrogen atom to neutralize free radicals nih.gov. The carboxylic acid moiety dictates the compound's acidic nature and provides a site for further chemical modifications, such as esterification or reduction to an alcohol .

The acidity of the carboxylic acid is modulated by the electronic effects of the other substituents on the aromatic ring. Substituents can influence the stability of the carboxylate anion formed upon deprotonation; electron-withdrawing groups stabilize the anion and increase acidity, while electron-donating groups destabilize it and decrease acidity libretexts.orglibretexts.org.

In this molecule:

The tert-butyl group is an electron-donating group through the inductive effect, which would typically be expected to decrease the acidity of the carboxylic acid nih.govlibretexts.orglibretexts.org.

The hydroxyl group has a dual nature: it is electron-withdrawing by induction but electron-donating by resonance. Its net effect on acidity depends on its position relative to the carboxyl group.

A critical factor governing the acidity of 2-tert-butyl-4-hydroxybenzoic acid is the "ortho effect" hcpgcollege.edu.in. The bulky tert-butyl group at the ortho position sterically forces the carboxyl group to twist out of the plane of the benzene ring. This disruption of co-planarity diminishes resonance between the ring and the carboxyl group, which in turn increases the acidity of the benzoic acid derivative relative to what would be expected from electronic effects alone. All ortho-substituted benzoic acids, regardless of whether the substituent is electron-releasing or electron-withdrawing, tend to be stronger acids than benzoic acid itself due to this steric effect hcpgcollege.edu.in.

To illustrate the impact of different substituents on the acidity of benzoic acid, the following table presents the pKa values for several derivatives.

| Compound | Substituent at Para-Position | pKa | Effect of Substituent |

| 4-Nitrobenzoic Acid | -NO₂ | 3.43 | Electron-Withdrawing |

| 4-Chlorobenzoic Acid | -Cl | 4.00 | Electron-Withdrawing |

| Benzoic Acid | -H | 4.20 | Reference |

| 4-Methylbenzoic Acid | -CH₃ | 4.38 | Electron-Donating |

| 4-Hydroxybenzoic Acid | -OH | 4.57 | Electron-Donating (Resonance) |

| 4-Aminobenzoic Acid | -NH₂ | 5.04 | Electron-Donating |

This table provides a general illustration of substituent effects; data is for para-substituted compounds to highlight electronic effects without the ortho steric effect.

Substituent Effects on Antioxidant Capacity in Chemical Processes (non-biological)

The notable antioxidant properties of 2-tert-butyl-4-hydroxybenzoic acid arise directly from its sterically hindered phenolic structure . The hydroxyl group attached to the aromatic ring is the primary active site for antioxidant activity, but its efficacy is significantly enhanced by the other substituents.

The tert-butyl group plays a crucial role in this process. By donating electron density to the aromatic ring, it helps to stabilize the phenoxy radical that forms after the hydroxyl group donates a hydrogen atom during radical scavenging nih.gov. This stabilization makes the initial hydrogen donation more favorable and increases the compound's effectiveness in preventing oxidation nih.gov. The degree and position of hydroxylation are also key factors in determining the antioxidant capabilities of phenolic acids nih.gov. Studies on various hydroxybenzoic acids show that the number and location of -OH groups have a significant impact on antioxidant capacity nih.gov. For instance, compounds with more than one hydroxyl group generally exhibit stronger activity than monohydroxy derivatives like 4-hydroxybenzoic acid nih.gov.

Mechanisms of Radical Scavenging

Phenolic compounds, as antioxidants, can neutralize free radicals through two primary, parallel mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) nih.govnih.govnih.gov. These pathways involve the antioxidant molecule interacting with a reactive radical species, resulting in a far less reactive species and thereby terminating oxidative chain reactions nih.gov. The dominant mechanism can depend on factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent rsc.org.

Hydrogen Atom Transfer (HAT) Pathways

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical (R•) nih.gov.

Ar-OH + R• → Ar-O• + RH

Single Electron Transfer (SET) Mechanisms

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, typically from the antioxidant's anionic (phenoxide) form nih.govrsc.org. This process consists of multiple steps, often represented as the Sequential Proton-Loss Electron Transfer (SPLET) or the Single Electron Transfer-Proton Transfer (SET-PT) pathways nih.govresearchgate.net.

In the SPLET pathway, the phenol (B47542) first deprotonates to form a phenoxide ion, which then donates an electron to the radical:

Proton Loss: Ar-OH ⇌ Ar-O⁻ + H⁺

Electron Transfer: Ar-O⁻ + R• → Ar-O• + R⁻

The SET mechanism is often favored in polar or aqueous solutions where the phenoxide anion can be readily formed rsc.org. The most important energetic factor for this mechanism is the ionization potential (IP) of the antioxidant; a lower IP makes electron donation easier researchgate.net. While sometimes considered thermodynamically less likely than HAT due to high ionization potentials, the SET pathway can be the dominant mechanism under specific conditions researchgate.net.

Redox Chemistry and Electron Transfer Properties

The antioxidant function of 2-tert-butyl-4-hydroxybenzoic acid is fundamentally rooted in its redox chemistry. The ability of the phenolic hydroxyl group to be oxidized (by donating a hydrogen atom or an electron) is central to its radical-scavenging activity nih.gov. The ease of this oxidation can be quantified by its oxidation potential, which can be measured using techniques like cyclic voltammetry nih.govdoi.orgmedcraveonline.com.

Studies on structurally similar 2,6-di-tert-butylphenols show that their oxidation potentials are comparable to that of Butylated Hydroxytoluene (BHT), a well-known synthetic antioxidant nih.gov. The nature of the substituents on the phenol ring affects the stability of the phenoxyl radicals generated during oxidation and thus influences the redox potential nih.govmedcraveonline.com. Electron-donating groups generally lower the oxidation potential, making the compound a better antioxidant.

The oxidation process initiates an electron transfer cascade. The initial one-electron oxidation of the corresponding phenoxide ion yields a phenoxyl radical medcraveonline.comacs.org. The stability and fate of this radical are critical. The steric hindrance provided by the tert-butyl group not only stabilizes this radical intermediate but also influences the rates of subsequent electron transfer reactions and equilibria acs.org. This controlled redox behavior allows the compound to effectively terminate radical chain reactions without propagating further oxidative damage.

Advanced Applications in Chemical Sciences and Materials

Intermediate in Fine Chemical Synthesis

The bifunctional nature of 2-tert-butyl-4-hydroxybenzoic acid, possessing both a carboxyl and a hydroxyl group, theoretically positions it as a valuable intermediate in the synthesis of more complex molecules.

Precursor for Specialty Esters and Functional Derivatives

The carboxylic acid moiety of 2-tert-butyl-4-hydroxybenzoic acid can undergo esterification with various alcohols to produce specialty esters. These esters could be of interest in fields requiring functionalized aromatic compounds. The presence of the tert-butyl group provides steric hindrance, which can influence reaction rates and the stability of the resulting ester. Similarly, the hydroxyl group can be functionalized, for example, through etherification. Despite this potential, specific examples of specialty esters synthesized directly from 2-tert-butyl-4-hydroxybenzoic acid and their detailed properties are not extensively documented in peer-reviewed literature.

Building Block for Functional Polymers and Advanced Materials

Role as Chemical Stabilizers and Additives in Polymer Systems

Phenolic compounds containing sterically hindered tert-butyl groups are well-known for their antioxidant properties. They function by scavenging free radicals, thereby inhibiting oxidative degradation processes. Patent literature includes 2-tert-butyl-4-hydroxybenzoic acid in formulations for stabilizer systems, particularly for halogen-containing polymers. google.com This suggests its potential utility as an antioxidant or thermal stabilizer during the processing and service life of plastics. The tert-butyl group ortho to the hydroxyl group enhances the stability of the phenoxy radical formed during the scavenging process, which is a key feature of effective phenolic antioxidants. However, comparative studies quantifying its effectiveness against other common stabilizers or detailing its mechanism in various polymer matrices are scarce.

Development of Novel Analytical Methodologies for Compound Detection and Quantification in Research Matrices

The detection and quantification of specific isomers of chemical compounds are crucial for quality control, metabolic studies, and environmental monitoring. While numerous high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods exist for the parent compound, 4-hydroxybenzoic acid, and other phenolic antioxidants, validated analytical methods developed specifically for the identification and quantification of 2-tert-butyl-4-hydroxybenzoic acid are not prominently featured in scientific databases. The development of such a method would likely involve chromatographic separation to distinguish it from its other isomers, followed by detection using techniques such as UV-Vis spectrophotometry or mass spectrometry.

Synthesis and Characterization of Novel Coordination Compounds and Metal Complexes

The carboxylate group of 2-tert-butyl-4-hydroxybenzoic acid is a potential binding site for metal ions, allowing it to act as a ligand in the formation of coordination compounds and metal-organic frameworks (MOFs). The way it coordinates to a metal center—whether monodentate, bidentate, or bridging—would influence the resulting structure, which could range from discrete molecular complexes to extended one-, two-, or three-dimensional networks. The presence and position of the hydroxyl and tert-butyl groups would also play a secondary role in the final architecture, potentially participating in hydrogen bonding or influencing the packing of the complexes. Despite the extensive research into MOFs and coordination polymers using various benzoic acid derivatives, studies detailing the use of 2-tert-butyl-4-hydroxybenzoic acid as a primary ligand and the characterization of the resulting metal complexes are not found in the available literature.

Environmental Chemical Transformation and Fate Studies

Abiotic Degradation Pathways

The breakdown of 2-tert-butyl-4-hydroxybenzoic acid in the environment, outside of biological organisms, is primarily driven by processes such as oxidation and photodegradation.

Oxidation:

Advanced oxidation processes (AOPs) have been shown to be effective in degrading hydroxybenzoic acid derivatives. scielo.br The Fenton process, which utilizes a mixture of hydrogen peroxide and iron (II) ions, can lead to a high rate of degradation under acidic conditions. scielo.br Studies on similar phenolic compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), indicate that oxidation can lead to the formation of various products, including 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone. usgs.gov The oxidation of the aromatic ring and alkyl groups are key degradation sites. researchgate.netresearchgate.net

Photodegradation:

Photodegradation, the breakdown of compounds by light, is another significant abiotic pathway. The effectiveness of photodegradation can be influenced by the presence of photocatalysts and other substances in the water. For instance, the photodegradation of 4-tert-butylphenol (B1678320) (4-t-BP), a related compound, is significantly enhanced in the presence of catalysts like titanium dioxide (TiO2) or silver carbonate (Ag2CO3) under simulated solar light. mdpi.commdpi.com The degradation of 3,4-dihydroxybenzoic acid, another related compound, was studied under UV illumination, and the presence of lead ions was found to inhibit the process. nih.gov The efficiency of these processes is dependent on factors such as pH, the initial concentration of the pollutant, and the presence of other ions in the water. mdpi.commdpi.com

Identification of Environmental Transformation Products and Metabolites

When 2-tert-butyl-4-hydroxybenzoic acid and related compounds are released into the environment, they can be transformed into various other substances. These transformation products and metabolites are of interest due to their potential persistence and toxicity.

The parent compound, 2-tert-butyl-4-hydroxybenzoic acid, is itself a metabolite of other widely used chemicals, such as the synthetic phenolic antioxidant butylated hydroxytoluene (BHT). hmdb.ca In the environment and in biological systems, BHT can be metabolized through the oxidation of its para-methyl and tert-butyl groups, as well as the aromatic ring. nih.gov This leads to the formation of several compounds, including 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH). researchgate.netnih.gov

Further metabolism of BHT-COOH can occur. Studies in rats have shown that it can be converted to 2,6-di-tert-butylphenol (B90309) (DBP) and 2,6-di-tert-butyl-p-benzoquinone (B114747) (BBQ). nih.gov These findings suggest a metabolic pathway where BHT is first transformed into BHT-acid, which is then decarboxylated to DBP, and subsequently oxidized to BBQ and 2,6-di-tert-butylhydroquinone (B1595954) (BHQ). nih.gov

The table below summarizes some of the identified transformation products and metabolites of related phenolic compounds.

| Parent Compound | Transformation Product/Metabolite |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) researchgate.netnih.gov |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 3,5-di-tert-butyl-4-hydroxybenzaldehyde researchgate.net |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) researchgate.net |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) | 2,6-di-tert-butylphenol (DBP) nih.gov |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) | 2,6-di-tert-butyl-p-benzoquinone (BBQ) nih.gov |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) | 2,6-di-tert-butylhydroquinone (BHQ) glucuronide nih.gov |

| 4-hydroxybenzoic acid (4-HBA) | Protocatechuate (PCA) nih.gov |

Advanced Analytical Methodologies for Environmental Monitoring

The detection and quantification of 2-tert-butyl-4-hydroxybenzoic acid and its transformation products in environmental samples require sophisticated analytical techniques due to their often low concentrations and the complexity of environmental matrices. researchgate.net

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones of analytical methods for these compounds. google.commdpi.com These techniques separate the target analytes from other components in a sample.

Mass Spectrometry (MS):

Coupling chromatography with mass spectrometry provides high sensitivity and selectivity, allowing for the unambiguous identification and quantification of trace levels of contaminants. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): This is a widely used method for the analysis of volatile and semi-volatile organic compounds. It has been successfully applied to determine various preservatives, including benzoic acid derivatives, in food samples. mdpi.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is particularly useful for analyzing non-volatile and thermally labile compounds in complex matrices like water and biological samples. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can elucidate the structures of unknown metabolites. uqam.ca

Sample Preparation:

Before analysis, samples often require a preparation step to extract and concentrate the target compounds and remove interfering substances. researchgate.net Techniques like solid-phase extraction (SPE) and solid-phase microextraction (SPME) are commonly employed for this purpose. researchgate.net

The development of these advanced analytical methods is crucial for monitoring the environmental levels of 2-tert-butyl-4-hydroxybenzoic acid and its degradation products, which in turn informs risk assessments and regulatory decisions. researchgate.netresearchgate.net

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes

Current research is actively seeking to replace traditional synthetic methods for 2-Tert-butyl-4-hydroxybenzoic acid with more environmentally friendly alternatives. The focus is on developing pathways that minimize waste, reduce energy consumption, and utilize renewable feedstocks. Key areas of investigation include:

Biocatalysis: Employing enzymes or whole-cell microorganisms to catalyze the synthesis of 2-Tert-butyl-4-hydroxybenzoic acid offers a promising green alternative. Researchers are exploring the use of engineered enzymes to achieve high selectivity and yield under mild reaction conditions, thereby reducing the environmental impact associated with conventional chemical synthesis.

Flow Chemistry: Continuous flow reactors are being investigated to improve the efficiency and safety of the synthesis process. This technology allows for precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized byproduct formation.

Renewable Feedstocks: A significant research thrust is the utilization of biomass-derived starting materials. This approach aims to move away from petroleum-based feedstocks, contributing to a more sustainable chemical industry. Lignin, a complex polymer abundant in plant cell walls, is a key target as a potential renewable source for the aromatic core of the molecule.

Development of Advanced Catalytic Systems for Efficient Production

The efficiency of 2-Tert-butyl-4-hydroxybenzoic acid synthesis is heavily reliant on the performance of the catalysts used. Future research is centered on the design and development of highly active, selective, and reusable catalytic systems.

Heterogeneous Catalysis: The development of solid-supported catalysts is a major focus. These catalysts are easily separated from the reaction mixture, allowing for their reuse and reducing process costs. Research is exploring various support materials, such as zeolites, mesoporous silica, and metal-organic frameworks (MOFs), to enhance catalyst stability and performance.

Nanocatalysis: The use of nanocatalysts offers the potential for significantly enhanced catalytic activity due to their high surface-area-to-volume ratio. Scientists are investigating the synthesis and application of well-defined metallic and bimetallic nanoparticles for the selective alkylation and carboxylation steps in the production of 2-Tert-butyl-4-hydroxybenzoic acid.

| Catalyst Type | Key Features | Research Focus |

| Biocatalysts | High selectivity, mild reaction conditions | Enzyme engineering, whole-cell system development |

| Heterogeneous Catalysts | Reusability, ease of separation | Zeolites, mesoporous silica, MOFs as supports |

| Nanocatalysts | High surface area, enhanced activity | Synthesis of well-defined nanoparticles |

Multi-Scale Computational Modeling for Predictive Chemistry

To accelerate the discovery and optimization of synthetic routes and catalytic systems, researchers are increasingly turning to computational modeling. These in-silico techniques provide valuable insights into reaction mechanisms and catalyst behavior, guiding experimental work and reducing the need for extensive trial-and-error experimentation.

Quantum Mechanics (QM): QM calculations are employed to study the electronic structure of reactants, intermediates, and transition states, providing a fundamental understanding of reaction pathways and energy barriers. This allows for the prediction of reaction feasibility and selectivity.

Machine Learning (ML): ML algorithms are being developed to predict the performance of new catalysts and reaction conditions based on existing experimental data. This data-driven approach has the potential to significantly accelerate the materials discovery and process optimization cycle.

Integration in Next-Generation Sustainable Chemical Technologies

Beyond its synthesis, research is exploring the integration of 2-Tert-butyl-4-hydroxybenzoic acid into innovative and sustainable technologies. Its unique chemical structure makes it a candidate for various advanced applications.

Polymer Science: The compound's phenolic and carboxylic acid functionalities make it a valuable monomer for the synthesis of high-performance polymers. Research is underway to develop novel polyesters and polyamides with enhanced thermal stability, mechanical properties, and biodegradability. Its use as a stabilizer in halogen-containing polymers is also an area of interest. google.com

Advanced Materials: The molecular structure of 2-Tert-butyl-4-hydroxybenzoic acid is being investigated for its potential in the development of new materials with specific properties. evitachem.com This includes its use as a building block for metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.

Green Solvents and Additives: Researchers are exploring the use of derivatives of 2-Tert-butyl-4-hydroxybenzoic acid as bio-based and less toxic alternatives to conventional solvents and additives in various industrial applications, including lubricants and cutting fluids. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.